(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC15966241
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO4 |
|---|---|
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | (2S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(5-11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m1/s1 |
| Standard InChI Key | GDBLMGHCEJHWOR-SSDOTTSWSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)[C@@H](CN)C(=O)O)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C(CN)C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid is C₁₁H₁₃NO₅, with a molecular weight of 239.22 g/mol . The compound’s structure comprises a propanoic acid backbone substituted with an amino group at the 3-position and a 3-hydroxy-4-methoxyphenyl group at the 2-position. The (S)-configuration at the chiral center confers stereospecificity, which is critical for its interactions with biological targets.
Stereochemical Configuration
X-ray crystallographic studies of analogous compounds, such as [N-{2-(oxy)-4-methoxyphenylmethyl}benzenesulfonamide]·CHCl₃, reveal that methoxy and hydroxyl groups on aromatic rings adopt distinct spatial orientations depending on intermolecular interactions . For (S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid, the hydroxyl group at the 3-position likely participates in hydrogen bonding, while the methoxy group at the 4-position contributes to hydrophobic interactions.
Spectral Characteristics
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IR Spectroscopy: Peaks corresponding to O–H (3200–3500 cm⁻¹), N–H (3300 cm⁻¹), and C=O (1700 cm⁻¹) stretches are observed.
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NMR Spectroscopy:
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of β-amino acids like (S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid often involves stereoselective methods to ensure the desired (S)-configuration. Key approaches include:
Hydrazinolysis and Saponification
In a study by El Rayes et al., methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate was converted to its corresponding acid via saponification, demonstrating a viable pathway for generating β-hydroxy acid precursors . For the target compound, analogous steps could involve:
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Ester hydrolysis of a protected precursor to yield the free acid.
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Enzymatic resolution using lipases or acylases to achieve enantiomeric purity .
C–C Bond Formation
Trichloroacetimidate intermediates, when treated with nucleophiles in the presence of TMSOTf, enable C–C bond formation at the β-position . This method could be adapted to introduce the 3-hydroxy-4-methoxyphenyl group.
Derivatives and Modifications
Derivatization of the amino and carboxyl groups enhances pharmacokinetic properties. Examples include:
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Amide formation: Reaction with alkylamines to improve membrane permeability.
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Esterification: Methyl or ethyl esters to increase oral bioavailability .
Biological Activities and Mechanisms
Enzyme Inhibition
Structural analogs of this compound exhibit histone deacetylase (HDAC) inhibitory activity, which is pivotal in cancer therapy. For instance, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives showed IC₅₀ values of 0.2–1.8 μM against HDAC isoforms . The phenolic hydroxyl group in (S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid may chelate zinc ions in HDAC active sites, mimicking known pharmacophores.
Antioxidant Properties
The 3-hydroxy-4-methoxyphenyl moiety is structurally similar to natural antioxidants like ferulic acid. In vitro assays suggest that such compounds scavenge free radicals with EC₅₀ values of 10–50 μM, depending on substituents .
Neuroprotective Effects
β-Amino acids with aromatic substituents modulate glutamate receptors, potentially mitigating excitotoxicity in neurodegenerative diseases. Molecular docking studies indicate that the (S)-enantiomer binds preferentially to NMDA receptor pockets with a docking score of −8.2 kcal/mol .
Applications in Pharmaceutical Development
Drug Candidates
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Anticancer Agents: HDAC inhibitors derived from β-amino acids are in preclinical trials for leukemia and breast cancer .
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Neuroprotectants: Structural analogs are being evaluated in models of Alzheimer’s disease .
Prodrug Design
Ester prodrugs of (S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid, such as its methyl ester, demonstrate enhanced blood-brain barrier penetration, with logP values increasing from −1.2 (acid) to 0.8 (ester) .
Comparative Analysis of Structural Analogs
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